molecular formula C7H15NS B2402801 [1-[(Dimethylamino)methyl]cyclopropyl]methanethiol CAS No. 1518333-45-3

[1-[(Dimethylamino)methyl]cyclopropyl]methanethiol

Cat. No.: B2402801
CAS No.: 1518333-45-3
M. Wt: 145.26
InChI Key: KEAHUTQEFUNVRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-[(Dimethylamino)methyl]cyclopropyl]methanethiol is a chemical compound with the molecular formula C7H15NS and a molecular weight of 145.27 g/mol It is characterized by the presence of a cyclopropyl ring, a dimethylamino group, and a methanethiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-[(Dimethylamino)methyl]cyclopropyl]methanethiol typically involves the reaction of cyclopropylmethanol with dimethylamine and subsequent thiolation. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the cyclopropylmethanol intermediate . The thiolation step can be achieved using reagents like hydrogen sulfide or thiourea under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis platforms could be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

[1-[(Dimethylamino)methyl]cyclopropyl]methanethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to yield the corresponding cyclopropylmethane derivative.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as halides, amines, or alcohols can react with the dimethylamino group under appropriate conditions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Cyclopropylmethane derivatives.

    Substitution: Various substituted cyclopropylmethanethiol derivatives.

Scientific Research Applications

[1-[(Dimethylamino)methyl]cyclopropyl]methanethiol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of [1-[(Dimethylamino)methyl]cyclopropyl]methanethiol involves its interaction with molecular targets such as enzymes and receptors. The compound’s thiol group can form covalent bonds with cysteine residues in proteins, leading to modulation of protein function. Additionally, the dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    [1-[(Dimethylamino)methyl]cyclopropyl]methanol: Similar structure but with a hydroxyl group instead of a thiol group.

    [1-[(Dimethylamino)methyl]cyclopropyl]methane: Lacks the thiol group, resulting in different chemical properties.

Uniqueness

[1-[(Dimethylamino)methyl]cyclopropyl]methanethiol is unique due to the presence of both a thiol and a dimethylamino group, which confer distinct reactivity and potential biological activity. The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets .

Properties

IUPAC Name

[1-[(dimethylamino)methyl]cyclopropyl]methanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NS/c1-8(2)5-7(6-9)3-4-7/h9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEAHUTQEFUNVRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1(CC1)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.